4-bromo-N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)benzamide
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Overview
Description
4-Bromo-N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)benzamide is a complex organic compound characterized by its bromine and dimethylamino functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)benzamide typically involves multiple steps, starting with the bromination of benzamide to introduce the bromine atom at the para position
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of specific catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Introduction of various functional groups, leading to derivatives with different properties.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its bromine atom makes it a versatile reagent for cross-coupling reactions, such as Suzuki-Miyaura coupling.
Biology: In biological research, 4-bromo-N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)benzamide is used as a probe to study enzyme activities and protein interactions. Its unique structure allows it to bind selectively to certain biological targets.
Medicine: The compound has potential applications in drug development. Its ability to interact with various biological targets makes it a candidate for the synthesis of new pharmaceuticals, particularly in the treatment of diseases involving protein dysfunction.
Industry: In the chemical industry, this compound is used as an intermediate in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for large-scale manufacturing processes.
Mechanism of Action
The mechanism by which 4-bromo-N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)benzamide exerts its effects involves its interaction with specific molecular targets. The bromine atom and the dimethylamino group play crucial roles in binding to enzymes or receptors, leading to the modulation of biological pathways.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate certain enzymes, affecting metabolic pathways.
Receptors: It can bind to receptors, altering signal transduction processes.
Comparison with Similar Compounds
4-Bromo-N,N-dimethylaniline: Similar in structure but lacks the thiophen-2-yl group.
4-Bromo-N-(2-(dimethylamino)ethyl)benzamide: Similar but without the thiophen-2-yl moiety.
Uniqueness: 4-Bromo-N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)benzamide is unique due to the presence of the thiophen-2-yl group, which imparts distinct chemical and biological properties compared to its analogs
Properties
IUPAC Name |
4-bromo-N-[2-(dimethylamino)-2-thiophen-2-ylethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN2OS/c1-18(2)13(14-4-3-9-20-14)10-17-15(19)11-5-7-12(16)8-6-11/h3-9,13H,10H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHNVTXXZLWZNPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C1=CC=C(C=C1)Br)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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